N-(4-chloro-2-fluorophenyl)-N'-(2-fluorobenzyl)urea
Overview
Description
N-(4-chloro-2-fluorophenyl)-N’-(2-fluorobenzyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to a 4-chloro-2-fluorophenyl group and a 2-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)-N’-(2-fluorobenzyl)urea typically involves the reaction of 4-chloro-2-fluoroaniline with 2-fluorobenzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(4-chloro-2-fluorophenyl)-N’-(2-fluorobenzyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: N-(4-chloro-2-fluorophenyl)-N’-(2-fluorobenzyl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced urea derivatives.
Substitution: Substitution reactions involving halogen atoms (chlorine and fluorine) can occur under specific conditions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-N’-(2-fluorobenzyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific enzymes or receptors is of interest.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N’-(2-fluorobenzyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways or cellular processes.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-N’-(2-fluorobenzyl)urea
- N-(4-chloro-2-fluorophenyl)-N’-(benzyl)urea
- N-(4-chloro-2-fluorophenyl)-N’-(2-chlorobenzyl)urea
Comparison: N-(4-chloro-2-fluorophenyl)-N’-(2-fluorobenzyl)urea is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination of substituents can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[(2-fluorophenyl)methyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O/c15-10-5-6-13(12(17)7-10)19-14(20)18-8-9-3-1-2-4-11(9)16/h1-7H,8H2,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZFLYJUJYPRNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=C(C=C(C=C2)Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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